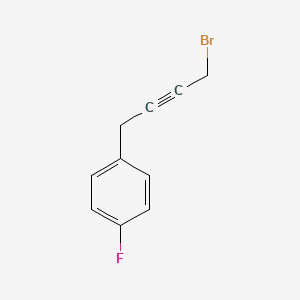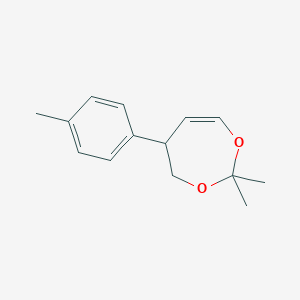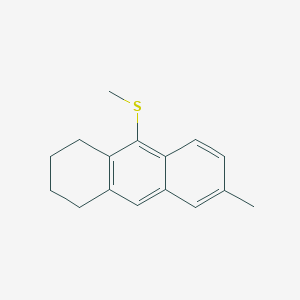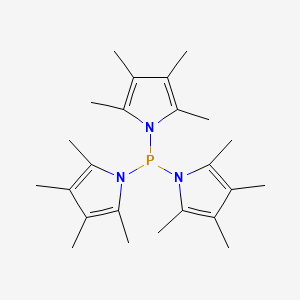
1,1',1''-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) is a chemical compound known for its unique structure and properties. This compound consists of three 2,3,4,5-tetramethyl-1H-pyrrole units connected to a central phosphorus atom. The presence of multiple pyrrole rings and the central phosphorus atom gives this compound distinctive chemical and physical characteristics, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) typically involves the reaction of phosphorus trichloride with 2,3,4,5-tetramethyl-1H-pyrrole in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The pyrrole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,1’'-Phosphanetriyltris(1H-pyrrole): Lacks the methyl groups present in 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole).
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole): Contains fewer methyl groups compared to 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole).
Uniqueness
The presence of four methyl groups on each pyrrole ring in 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) enhances its steric and electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
134335-65-2 |
|---|---|
Molekularformel |
C24H36N3P |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
tris(2,3,4,5-tetramethylpyrrol-1-yl)phosphane |
InChI |
InChI=1S/C24H36N3P/c1-13-14(2)20(8)25(19(13)7)28(26-21(9)15(3)16(4)22(26)10)27-23(11)17(5)18(6)24(27)12/h1-12H3 |
InChI-Schlüssel |
HVPISTCJVLUISS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=C1C)C)P(N2C(=C(C(=C2C)C)C)C)N3C(=C(C(=C3C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


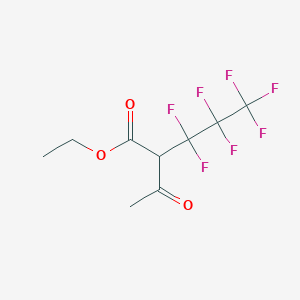
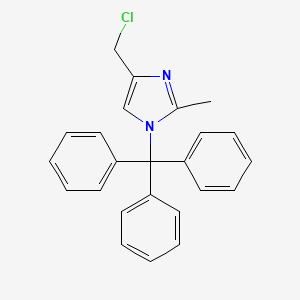
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
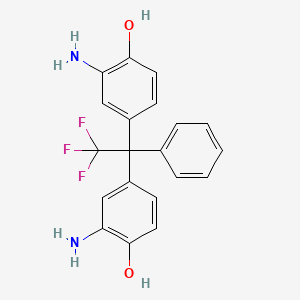
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
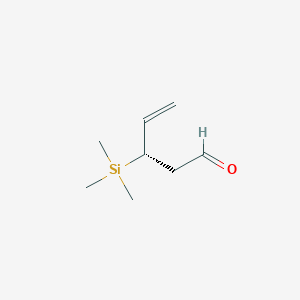
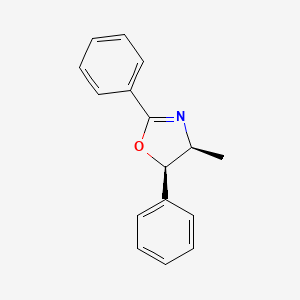
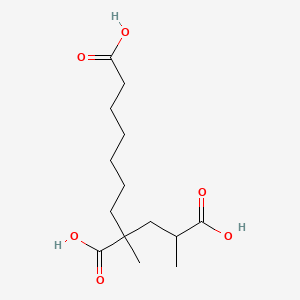
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
